6-(2-(2-chlorophenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Description
Properties
IUPAC Name |
6-[2-(2-chlorophenyl)-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2/c1-15-10-12-16(13-11-15)22-26-23-18-7-3-5-9-20(18)28(24(31)29(23)27-22)14-21(30)17-6-2-4-8-19(17)25/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXVEJSITUYVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2-(2-chlorophenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a member of the quinazoline family, known for its diverse biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound features a quinazoline core fused with a triazole ring, which is significant for its biological interactions. The presence of chlorine and tolyl groups enhances its lipophilicity and potential receptor interactions.
Molecular Formula
- Molecular Formula : C19H16ClN3O2S
- Molecular Weight : 369.86 g/mol
Anticancer Activity
Research indicates that quinazoline derivatives exhibit potent anticancer properties by inhibiting various signaling pathways associated with tumor growth. In particular, the compound has shown cytotoxic effects against several cancer cell lines.
Case Studies and Findings
- Cytotoxicity Assays : In studies involving HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines, the compound demonstrated significant cytotoxicity with IC50 values reported at approximately 5.9 µM for HCT-116 cells. The mechanism is believed to involve DNA intercalation and inhibition of topoisomerase II activity .
- Comparative Analysis : When compared to other derivatives in the quinazoline family, this compound exhibited superior activity against HCT-116 cells, suggesting structural modifications enhance its efficacy .
Anti-inflammatory Effects
Quinazoline derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been evaluated using carrageenan-induced paw edema models.
Research Findings
- Inhibition Rates : The compound showed significant inhibition of paw edema development, with an anti-inflammatory activity percentage (AA) of 53.41%, indicating its potential as a therapeutic agent in inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of quinazolines have been documented extensively. Preliminary studies suggest that this compound may possess broad-spectrum antimicrobial activity.
Data Table: Biological Activities Summary
| Activity Type | Cell Line/Model | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Cytotoxicity | HepG2 | 6.29 | Effective against liver cancer |
| HCT-116 | 5.9 | Effective against colon cancer | |
| Anti-inflammatory | Carrageenan model | N/A | AA = 53.41% |
| Antimicrobial | Various pathogens | N/A | Broad-spectrum potential |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinazoline scaffold allows for intercalation between DNA bases, disrupting replication processes.
- Topoisomerase II Inhibition : This action prevents DNA unwinding necessary for replication and transcription.
- Cytokine Modulation : The compound modulates inflammatory pathways by inhibiting cytokine release.
Comparison with Similar Compounds
Compound 126
2-(Furan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione (126) shares the triazoloquinazoline core but differs in substituents:
Compound 102c
Potassium 2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiolate (102c):
Compound 8
6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one:
- Substituents : Cinnamoyl at position 6, methyl at position 3.
- Synthesis : Prepared via reaction with cinnamoyl chloride in DMF. Demonstrates the versatility of acylating agents in modifying biological activity .
Tetrazoloquinazoline Derivatives
Compound 3.1
Tetrazolo[1,5-c]quinazolin-5(6H)-one (3.1):
Compound 3.2
7-Methyltetrazolo[1,5-c]quinazolin-5(6H)-one (3.2):
Compound 3.3
8-Fluorotetrazolo[1,5-c]quinazolin-5(6H)-one (3.3):
Pyrazoloquinazoline Derivatives
Pirquinozol
2-(Hydroxymethyl)pyrazolo[1,5-c]quinazolin-5(3H)-one:
- Core Structure : Pyrazolo[1,5-c]quinazoline instead of triazolo.
- Substituents : Hydroxymethyl at position 2.
- Activity : Investigated for neurological disorders but lacks antimicrobial data .
Comparative Data Tables
Table 1. Physicochemical Properties
| Compound Name | Core Structure | Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| Target Compound | Triazolo[1,5-c]quinazoline | 2-(2-chlorophenyl)-2-oxoethyl, p-tolyl | Data not provided | — |
| 2-(Furan-2-yl)triazoloquinazoline-5-thione (126) | Triazolo[1,5-c]quinazoline | Furan-2-yl, thione | — | — |
| Tetrazolo[1,5-c]quinazolin-5(6H)-one (3.1) | Tetrazolo[1,5-c]quinazoline | None | 295–297 | 96 |
| 7-Methyltetrazolo[1,5-c]quinazolin-5-one (3.2) | Tetrazolo[1,5-c]quinazoline | Methyl at C7 | 265–267 | 21 |
Key Research Findings
Synthetic Challenges : Alkylation of triazoloquinazolines (e.g., with chloroacetic acid) often leads to side reactions, as seen in tetrazoloquinazoline derivatives .
Activity-Structure Relationship : Thione and thiolate derivatives exhibit stronger antibacterial activity than neutral triazoloquinazolines, suggesting the importance of sulfur-containing functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
